Solvent orange 14

概要

説明

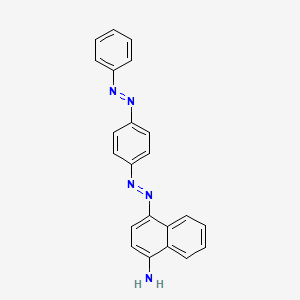

Solvent Orange 14, also known as C.I. NO. 26020 or CAS NO. 6368-70-3, is a double azo dye . It is an orange or red-brown crystalline powder and is formally derived from anthraquinone by replacement of two hydrogen atoms by hydroxyl (OH) groups .

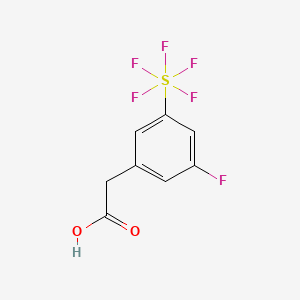

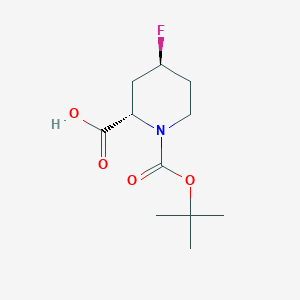

Molecular Structure Analysis

This compound has a molecular formula of C22H17N5 . It exhibits strong emission and large Stokes shift in various solvents . The UV-visible spectra of the dye showed the absorption in the range (33,333 – 20,000) cm-1 .

Physical And Chemical Properties Analysis

This compound is a clear liquid with an orange color and odor . It has a boiling point range of 175 - 260°C at 760 mm Hg and a flash point of 69°C . It is insoluble in water but soluble in ethanol, acetone, and benzene .

科学的研究の応用

Essential Oil Solvency

Solvent Orange 14 has been studied for its capacity to dissolve various substances, particularly in dental applications. For instance, orange oil, a component related to this compound, demonstrated effectiveness in dissolving gutta-percha, a material used in root canal therapy. This was observed in the study where orange oil showed significant solvency, comparable to xylol, a conventional solvent used in endodontics (Ramos, Câmara, & Aguiar, 2016). Similarly, other studies have investigated the solvent capacity of substances like orange oil on dental materials, confirming its effectiveness (Tanomaru-Filho et al., 2010).

Extraction of Bioactive Compounds

Research has also delved into the use of orange-related solvents for extracting polyphenols and other bioactive compounds from orange peels. For example, ultrasound-assisted extraction techniques utilizing ethanol as a solvent have been optimized for extracting flavanone glycosides from orange peels, enhancing the yield and efficiency of the process (Khan et al., 2010). Moreover, the extraction of antioxidants from orange flesh and peel using various solvents, including those related to this compound, has been studied, revealing the effectiveness of these solvents in yielding high antioxidant activity (Park, Lee, & Park, 2014).

Safety and Hazards

Prolonged skin contact with Solvent Orange 14 may cause redness and irritation . It may cause skin sensitization or allergic reactions in sensitive individuals . Aspiration hazard exists if swallowed . Entry into the lungs following ingestion or vomiting may cause chemical pneumonitis . It is also very toxic to aquatic life with long-lasting effects .

将来の方向性

While the future directions of Solvent Orange 14 are not explicitly mentioned in the search results, it’s worth noting that the development of sustainable solvents has been a major focus of green chemistry since the 1990s . The search for less-impacting solvents is carried out with due regard to the particular circumstances under which solvents are to be used on an industrial scale .

作用機序

Mode of Action

Solvent Orange 14 is an azo dye . Azo dyes are compounds where the azo group (-N=N-) forms part of the structure, typically linking two aromatic systems . The azo group is responsible for the dye’s coloring property. When this compound is applied to a substance, it imparts its color through the absorption and reflection of light at specific wavelengths .

Biochemical Pathways

It’s known that the dye can undergo oxidative photo-degradation, involving singlet oxygen degradation and free radical degradation, which can decrease its fastness on materials .

Pharmacokinetics

It’s important to note that this compound, like other azo dyes, can be metabolized in the body through both oxidative and reductive reactions .

Result of Action

The primary result of this compound’s action is the coloration of the substances it is applied to. It imparts an intense orange-red color to these substances, making them visually distinctive .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, exposure to light can lead to its degradation, reducing its coloring effectiveness . Moreover, the dye’s stability and efficacy can be affected by the pH, temperature, and the presence of other chemicals in its environment .

特性

IUPAC Name |

4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5/c23-21-14-15-22(20-9-5-4-8-19(20)21)27-26-18-12-10-17(11-13-18)25-24-16-6-2-1-3-7-16/h1-15H,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWMZRAFXGWHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023927 | |

| Record name | C.I. Solvent Orange 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6368-70-3 | |

| Record name | 4-[2-[4-(2-Phenyldiazenyl)phenyl]diazenyl]-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6368-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenamine, 4-[[4-(phenylazo)phenyl]azo] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

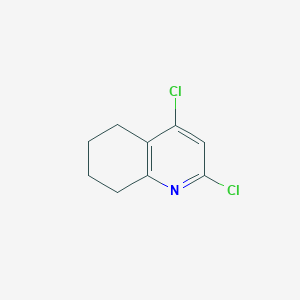

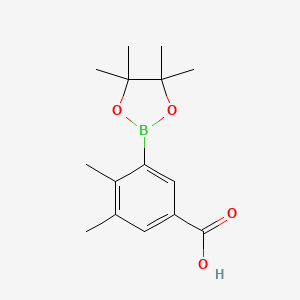

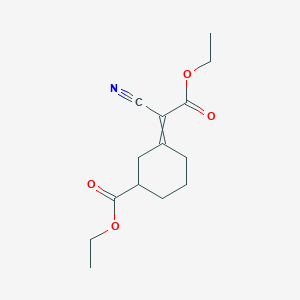

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

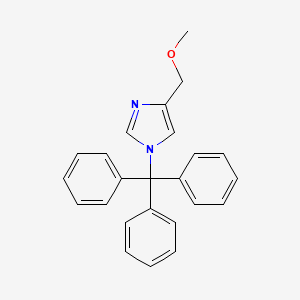

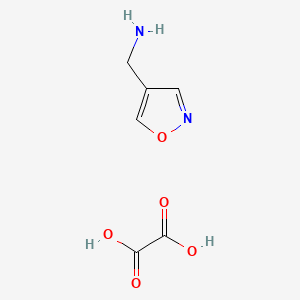

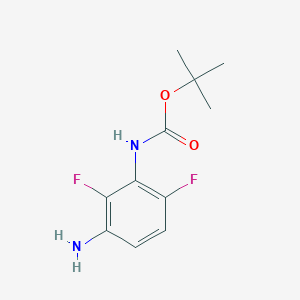

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)

![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B1401394.png)

![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)

![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)